molecular formula C18H17Cl2NOS B5174944 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide

Cat. No. B5174944
M. Wt: 366.3 g/mol
InChI Key: VBTTXKORTQERJY-VQHVLOKHSA-N
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Description

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide, commonly known as DBeQ, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. DBeQ is a selective inhibitor of the heat shock protein 90 (Hsp90) and has been shown to have promising results in preclinical studies.

Mechanism of Action

DBeQ is a selective inhibitor of the N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide protein, which is a chaperone protein that is involved in the folding and stabilization of many client proteins. By inhibiting N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide, DBeQ destabilizes client proteins, leading to their degradation. This can result in the inhibition of cell growth and induction of cell death.
Biochemical and Physiological Effects:
DBeQ has been shown to have a variety of biochemical and physiological effects. In cancer cells, DBeQ has been shown to inhibit cell growth and induce cell death. In models of neurodegenerative diseases, DBeQ has been shown to have neuroprotective effects. Additionally, DBeQ has been shown to have antiviral activity against the Ebola virus.

Advantages and Limitations for Lab Experiments

One advantage of DBeQ is that it is a selective inhibitor of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide, which can lead to fewer off-target effects compared to other N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide inhibitors. Additionally, DBeQ has been shown to have promising results in preclinical studies. However, one limitation of DBeQ is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for DBeQ research. One direction is to further investigate its potential therapeutic applications for various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of DBeQ. Additionally, future research could focus on developing more selective N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide inhibitors with improved pharmacological properties. Finally, clinical trials are needed to determine the safety and efficacy of DBeQ in humans.

Synthesis Methods

The synthesis of DBeQ involves the reaction of 3-phenylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-dichlorobenzylamine to form the corresponding amide. Finally, the amide is reacted with 2-mercaptoethylamine to form DBeQ.

Scientific Research Applications

DBeQ has been shown to have potential therapeutic applications for various diseases such as cancer, neurodegenerative diseases, and infectious diseases. In preclinical studies, DBeQ has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to have neuroprotective effects in models of Parkinson's and Alzheimer's disease. Additionally, DBeQ has been shown to have antiviral activity against the Ebola virus.

properties

IUPAC Name

(E)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-8-6-15(12-17(16)20)13-23-11-10-21-18(22)9-7-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTTXKORTQERJY-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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